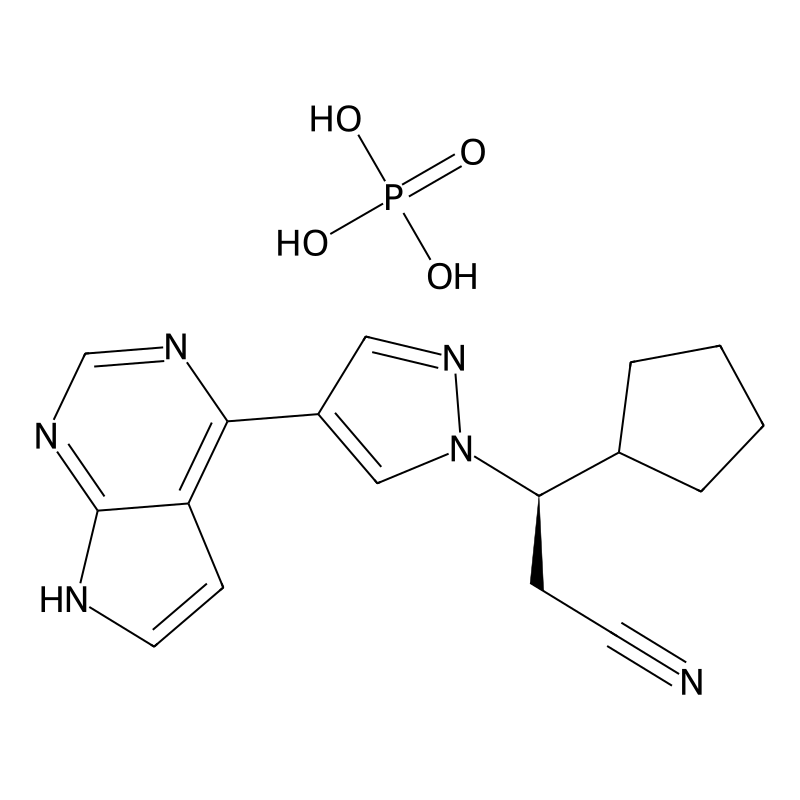

Ruxolitinib phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Myeloproliferative Neoplasms (MPN)

Ruxolitinib phosphate is a well-established treatment for myeloproliferative neoplasms (MPN), a group of blood cancers characterized by excessive production of myeloid blood cells. Its primary mechanism of action involves inhibiting a protein called JAK (Janus kinase), which plays a crucial role in cell signaling pathways implicated in MPN development []. Clinical trials and real-world studies have demonstrated its efficacy in reducing spleen size and symptom burden in patients with conditions like myelofibrosis, polycythemia vera, and essential thrombocythemia [, ].

Graft-versus-Host Disease (GVHD)

GVHD is a serious complication that can arise after stem cell transplantation, where the donated cells attack the recipient's body. Research suggests that ruxolitinib phosphate may be beneficial in treating steroid-refractory acute GVHD, a situation where the standard treatment with corticosteroids proves ineffective. Studies have shown promising results in terms of reducing inflammation and improving overall survival rates in patients with this condition [].

Ruxolitinib phosphate is a pharmaceutical compound primarily used as an inhibitor of Janus kinases, specifically JAK1 and JAK2. It is a white to almost white powder, highly soluble in water, particularly at low pH levels (pH 3.3 at 37°C) with a molecular formula of C17H18N6 and a molecular weight of 404.36 g/mol when in phosphate salt form . The compound is marketed under various brand names, including Jakafi and Jakavi, and has been approved for treating conditions like myelofibrosis and polycythemia vera .

- Formation of the pyrazole ring: Starting from a suitable aldehyde and hydrazine derivative.

- Cyclization: Introducing cyclopentyl groups followed by nitrile formation.

- Phosphorylation: Converting the free base into the phosphate salt form.

The detailed synthesis pathways are proprietary but generally follow established organic synthesis methodologies for heterocyclic compounds .

Ruxolitinib phosphate is primarily indicated for:

- Myelofibrosis: A type of bone marrow cancer that disrupts the body's normal production of blood cells.

- Polycythemia Vera: A blood disorder characterized by an increased number of red blood cells.

- Atopic Dermatitis: Topical formulations have been developed for skin applications.

- Graft-versus-host disease: Used in cases where patients do not respond to steroids.

It has also been explored for potential use in treating severe COVID-19 cases due to its anti-inflammatory properties .

Ruxolitinib phosphate interacts with various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Studies indicate that co-administration with strong CYP3A4 inducers can significantly reduce ruxolitinib plasma concentrations, necessitating dose adjustments . Additionally, ruxolitinib may inhibit P-glycoprotein and breast cancer resistance protein transporters, impacting the systemic exposure of co-administered drugs .

Several compounds exhibit similar mechanisms or therapeutic applications as ruxolitinib phosphate:

| Compound Name | Mechanism | Indications | Unique Features |

|---|---|---|---|

| Tofacitinib | JAK inhibitor (JAK1/JAK3) | Rheumatoid arthritis | Oral bioavailability; first JAK inhibitor approved for rheumatoid arthritis |

| Baricitinib | JAK inhibitor (JAK1/JAK2) | Rheumatoid arthritis | Also targets JAK2; approved for COVID-19 treatment |

| Fedratinib | JAK2 inhibitor | Myelofibrosis | Selectively inhibits JAK2; less effect on JAK1 |

| Olumiant | JAK inhibitor (JAK1/JAK2) | Atopic dermatitis | Approved for both rheumatoid arthritis and atopic dermatitis |

Ruxolitinib's unique profile lies in its selective inhibition of both JAK1 and JAK2, making it particularly effective in managing myeloproliferative disorders while having applications in dermatological conditions .

Ruxolitinib phosphate demonstrates remarkable pH-dependent solubility characteristics that are critical for its pharmaceutical applications [1] [2]. The compound exhibits its maximum solubility at pH 3.3, where it achieves optimal dissolution conditions at 37°C [1] [2]. This pH-dependent behavior is fundamental to understanding the compound's biopharmaceutical properties.

The solubility profile across various pH conditions reveals significant variations. At strongly acidic conditions (pH 1.2), ruxolitinib phosphate demonstrates exceptional solubility exceeding 13.4 mg/mL at 37°C [3]. As the pH increases to 4.0, the solubility decreases to 5.7 mg/mL, and further reduction occurs at pH 6.8 where solubility drops to 1.6 mg/mL [3]. Despite these variations, the compound maintains adequate solubility across the physiologically relevant pH range of 1-8 [4] [1] [5].

In aqueous solutions, ruxolitinib phosphate demonstrates high solubility characteristics with reported values of 8 mg/mL in water at room temperature [6] [7]. The pH range of solubility extends from pH 1 to pH 8, making it suitable for oral administration across various gastrointestinal pH conditions [4] [8] [5].

| pH Value | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| 1.0 | Soluble | 25 | FDA documents [8] |

| 1.2 | >13.4 | 37 | PMC studies [3] |

| 3.3 | Most soluble (maximum) | 37 | TGA [1] [2] |

| 4.0 | 5.7 | 37 | PMC studies [3] |

| 6.8 | 1.6 | 37 | PMC studies [3] |

| 8.0 | Soluble | 25 | FDA documents [8] |

| Water (neutral) | 9.5 | 25 | PMC studies [3] |

Partition Coefficient and Lipophilicity

The lipophilicity of ruxolitinib phosphate is characterized by a LogP value ranging from 2.537 to 2.7 [9] [10], indicating moderate lipophilic properties that contribute to its favorable pharmacokinetic profile. This partition coefficient reflects the compound's ability to traverse biological membranes while maintaining adequate aqueous solubility.

The octanol-water partition coefficient demonstrates that ruxolitinib phosphate possesses balanced hydrophilic and lipophilic characteristics [10]. This balance is crucial for oral bioavailability, as it allows for both dissolution in aqueous gastric fluids and membrane permeation. The moderate lipophilicity contributes to the compound's high permeability characteristics that classify it as a Biopharmaceutical Classification System Class 1 compound [1] [8] [11].

Studies have shown that the compound's lipophilicity enables effective membrane interactions without compromising membrane integrity [12]. The moderate LogP value facilitates passive diffusion across biological barriers while preventing excessive lipophilic interactions that could lead to poor solubility or membrane disruption.

pKa Values and Acid-Base Properties

Ruxolitinib phosphate exhibits dual pKa values of 4.3 and 11.8 [1] [2] [13], reflecting its amphoteric nature and multiple ionizable groups. The first pKa value of 4.3 corresponds to the protonation of the pyrimidine nitrogen, while the second pKa of 11.8 relates to the deprotonation of other nitrogen-containing functional groups [14].

The acid dissociation constant of the free base is reported as 5.9 [15] [16], which differs from the phosphate salt form due to the influence of the phosphoric acid moiety. These pKa values are fundamental to understanding the compound's ionization behavior across physiological pH ranges and its subsequent solubility and permeability characteristics.

The compound demonstrates basic character with the ability to form salts with acids, as evidenced by the stable phosphate salt formation [1] [13]. The dual pKa values indicate that at physiological pH (approximately 7.4), the compound exists in a partially ionized state, which contributes to its balanced solubility and permeability properties.

At acidic pH conditions (below pH 4.3), the compound exists predominantly in its protonated form, explaining the enhanced solubility observed at low pH values. At neutral to slightly basic conditions, the compound maintains a balance between ionized and non-ionized forms, contributing to its favorable absorption characteristics.

Temperature Stability Range

Ruxolitinib phosphate demonstrates excellent thermal stability within the pharmaceutical storage and handling temperature range. The compound is stable at room temperature (20-25°C) and can tolerate brief exposures to temperatures ranging from 15-30°C [17] [18]. This stability profile makes it suitable for standard pharmaceutical manufacturing and storage conditions.

The melting point ranges from 186-190°C [4] [19], indicating substantial thermal stability under normal pharmaceutical processing conditions. Differential Scanning Calorimetry (DSC) analysis of crystalline forms reveals characteristic thermal transitions, with the APO-I polymorph showing a peak endotherm with onset temperature of approximately 188°C and peak maximum at 194°C [20].

Long-term stability studies demonstrate that the compound maintains its physicochemical properties when stored under appropriate conditions. Refrigerator storage (4°C) is recommended for long-term stability [4] [19], while room temperature storage is acceptable for routine handling and short-term storage periods.

| Storage Condition | Stability Duration | Notes | Reference |

|---|---|---|---|

| Refrigerator (4°C) | Long-term | Recommended storage | ChemicalBook [4] |

| Room temperature (20-25°C) | Stable | Stable range | PMC studies [18] |

| Brief exposure (15-30°C) | Tolerable | Brief exposure acceptable | PMC studies [18] |

| Frozen (-20°C) | 1 year | In solvent | MedChemExpress [21] |

| Frozen (-80°C) | 2 years | In solvent | MedChemExpress [21] |

Hydrogen Bonding Capacity

Ruxolitinib phosphate possesses significant hydrogen bonding capacity due to its multiple nitrogen-containing heterocycles and phosphate moiety. The compound features 1-4 hydrogen bond donors and 4-8 hydrogen bond acceptors [10] [22], depending on the protonation state and specific counting methodology.

The hydrogen bond donor count varies based on the ionization state of the molecule, with the pyrrole NH group serving as a primary donor site [10]. Additional donor capacity may arise from protonated nitrogen atoms under acidic conditions. The hydrogen bond acceptor sites include the nitrogen atoms in the pyrazole and pyrimidine rings, as well as the oxygen atoms in the phosphate group [10] [22].

Crystal structure studies reveal that hydrogen bonding interactions dominate the crystal packing of ruxolitinib phosphate forms [23] [24]. In the phosphate salt, the dihydrogen phosphate anion enriches the hydrogen bond networks, with the protonated nitrogen atom engaging in charge-assisted hydrogen bonds with the counter-anion [23] [24].

The hydrogen bonding capacity contributes significantly to the compound's solubility characteristics, particularly in aqueous media. The ability to form multiple hydrogen bonds with water molecules facilitates dissolution and contributes to the high solubility observed across various pH conditions.

Molecular Complexity and Rotatable Bonds

Ruxolitinib phosphate exhibits moderate molecular complexity with a complexity score of 503 [9], reflecting its sophisticated heterocyclic structure containing multiple ring systems. The molecule contains four rotatable bonds [10] [22], providing sufficient conformational flexibility for biological activity while maintaining structural integrity.

The compound features 28 heavy atoms (non-hydrogen atoms) [9] distributed across its heterocyclic framework, contributing to its overall molecular complexity. The structure incorporates four ring systems, including three aromatic rings (pyrazole, pyrimidine, and pyrrole) [22], which contribute to the compound's planar characteristics and potential for π-π stacking interactions.

The single defined stereocenter with R-configuration [25] [26] adds to the molecular complexity and is crucial for the compound's biological activity. This chiral center is located at the carbon bearing the cyclopentyl group and represents the only source of stereochemical complexity in the molecule.

The moderate number of rotatable bonds (4) provides an optimal balance between molecular flexibility and conformational rigidity. This flexibility allows the molecule to adopt conformations suitable for binding to its target proteins while maintaining sufficient rigidity to preserve its pharmacophoric features.

| Parameter | Value | Description |

|---|---|---|

| Heavy Atom Count | 28 | Total non-hydrogen atoms [9] |

| Defined Stereocenters | 1 | Single chiral center (R-configuration) [25] [26] |

| Rotatable Bonds | 4 | Moderate flexibility [10] [22] |

| Ring Count | 4 | All ring systems in molecule [22] |

| Aromatic Ring Count | 3 | Pyrazole, pyrimidine, pyrrole rings [22] |

| Complexity Score | 503 | Relatively complex heterocyclic structure [9] |

Polar Surface Area and Related Parameters

The Topological Polar Surface Area (TPSA) of ruxolitinib phosphate is 83.18 Ų [10], indicating moderate polar character that contributes to its favorable pharmacokinetic properties. This TPSA value falls within the optimal range for oral bioavailability, supporting the compound's classification as a Biopharmaceutical Classification System Class 1 drug [1] [8] [11].

The polar surface area encompasses contributions from the nitrogen atoms in the heterocyclic rings and the oxygen atoms in the phosphate moiety. This moderate polarity facilitates both aqueous solubility and membrane permeability, contributing to the compound's high bioavailability (≥95%) [9] [15].

The compound demonstrates high permeability characteristics across biological membranes [1] [8] [27], which, combined with its high solubility, classifies it as a BCS Class 1 compound. This classification indicates that the drug substance exhibits both high solubility and high permeability, making it suitable for biowaiver considerations in pharmaceutical development [11].

Membrane interaction studies have shown that ruxolitinib can incorporate into biological membranes without significantly compromising membrane integrity [12]. The compound's physicochemical properties, including low molecular weight, low polar surface area, and high aqueous solubility, enable effective distribution into target tissues [28].

The dissolution characteristics demonstrate rapid dissolution with complete release typically occurring within 15 minutes under standard dissolution test conditions [3]. This rapid dissolution profile, combined with the favorable polar surface area, contributes to the compound's excellent oral bioavailability and predictable pharmacokinetic behavior.

| Parameter | Value | Pharmaceutical Significance |

|---|---|---|

| Topological Polar Surface Area | 83.18 Ų | Optimal for oral bioavailability [10] |

| BCS Classification | Class 1 | High solubility, high permeability [1] [8] [11] |

| Bioavailability | ≥95% | Excellent oral absorption [9] [15] |

| Dissolution Rate | Rapid (<15 min) | Complete dissolution [3] |

| Membrane Permeability | High | Suitable for passive diffusion [1] [8] |

| Protein Binding | ~97% (albumin) | Extensive but reversible binding [1] [15] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Myelofibrosis (MF)Jakavi is indicated for the treatment of disease related splenomegaly or symptoms in adult patients with primary myelofibrosis (also known as chronic idiopathic myelofibrosis), post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis. Polycythaemia vera (PV)Jakavi is indicated for the treatment of adult patients with polycythaemia vera who are resistant to or intolerant of hydroxyurea. Graft versus host disease (GvHD)Jakavi is indicated for the treatment of patients aged 12 years and older with acute graft versus host disease or chronic graft versus host disease who have inadequate response to corticosteroids or other systemic therapies (see section 5. 1).

Treatment of atopic dermatitis

Treatment of chronic Graft versus Host Disease (cGvHD)

Treatment of acute graft-versus-host disease (aGvHD)

Treatment of vitiligo

NCI Cancer Drugs

US Brand Name(s): Jakafi

FDA Approval: Yes

Ruxolitinib phosphate is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate risk or high risk, including the following types: Primary myelofibrosis.

Post- polycythemia vera myelofibrosis.

Post- essential thrombocythemia myelofibrosis.

Polycythemia vera in patients who cannot be treated with or have not gotten better with hydroxyurea.

Ruxolitinib phosphate is also being studied in the treatment of some types of cancer.

Pharmacology

ATC Code

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

JAK family

JAK1 [HSA:3716] [KO:K11217]

Pictograms

Acute Toxic;Irritant;Health Hazard

Wikipedia

FDA Medication Guides

Ruxolitinib Phosphate

CREAM;TOPICAL

INCYTE CORP

03/13/2023

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Molica M, Serrao A, Saracino R, Zacheo I, Stingone C, Alimena G, Breccia M. Disappearance of fibrosis in secondary myelofibrosis after ruxolitinib treatment: new endpoint to achieve? Ann Hematol. 2014 Nov;93(11):1951-2. doi: 10.1007/s00277-014-2096-y. Epub 2014 May 7. Review. PubMed PMID: 24801017.

3: Becker H, Engelhardt M, von Bubnoff N, Wäsch R. Ruxolitinib. Recent Results Cancer Res. 2014;201:249-57. doi: 10.1007/978-3-642-54490-3_16. Review. PubMed PMID: 24756798.

4: Swaim SJ. Ruxolitinib for the treatment of primary myelofibrosis. Am J Health Syst Pharm. 2014 Mar 15;71(6):453-62. doi: 10.2146/ajhp120602. Review. PubMed PMID: 24589536.

5: Mesa RA, Cortes J. Optimizing management of ruxolitinib in patients with myelofibrosis: the need for individualized dosing. J Hematol Oncol. 2013 Oct 22;6:79. doi: 10.1186/1756-8722-6-79. Review. PubMed PMID: 24283870; PubMed Central PMCID: PMC4222119.

6: Kantarjian HM, Silver RT, Komrokji RS, Mesa RA, Tacke R, Harrison CN. Ruxolitinib for myelofibrosis--an update of its clinical effects. Clin Lymphoma Myeloma Leuk. 2013 Dec;13(6):638-45. doi: 10.1016/j.clml.2013.09.006. Epub 2013 Oct 2. Review. PubMed PMID: 24238036.

7: Harrison C, Mesa R, Ross D, Mead A, Keohane C, Gotlib J, Verstovsek S. Practical management of patients with myelofibrosis receiving ruxolitinib. Expert Rev Hematol. 2013 Oct;6(5):511-23. doi: 10.1586/17474086.2013.827413. Epub 2013 Oct 2. Review. PubMed PMID: 24083419.

8: Wade R, Rose M, Neilson AR, Stirk L, Rodriguez-Lopez R, Bowen D, Craig D, Woolacott N. Ruxolitinib for the treatment of myelofibrosis: a NICE single technology appraisal. Pharmacoeconomics. 2013 Oct;31(10):841-52. doi: 10.1007/s40273-013-0083-0. Review. PubMed PMID: 23996108.

9: Lemal R, Robin M, Ravinet A, Cacheux V, Guièze R, Bay JO. [Ruxolitinib prescription in myelofibrosis]. Bull Cancer. 2013 Sep;100(9):897-902. doi: 10.1684/bdc.2013.1792. Review. French. PubMed PMID: 23985569.

10: Kremyanskaya M, Atallah EL, Hoffman R, Mascarenhas JO. Clarifying the use of ruxolitinib in patients with myelofibrosis. Oncology (Williston Park). 2013 Jul;27(7):706-14. Review. Erratum in: Oncology (Williston Park). 2013 Aug;27(8):737. PubMed PMID: 23977767.

11: Mascarenhas J, Hoffman R. A comprehensive review and analysis of the effect of ruxolitinib therapy on the survival of patients with myelofibrosis. Blood. 2013 Jun 13;121(24):4832-7. doi: 10.1182/blood-2013-02-482232. Epub 2013 Apr 9. Review. PubMed PMID: 23570800.

12: Verstovsek S. Ruxolitinib: an oral Janus kinase 1 and Janus kinase 2 inhibitor in the management of myelofibrosis. Postgrad Med. 2013 Jan;125(1):128-35. doi: 10.3810/pgm.2013.01.2628. Review. PubMed PMID: 23391678.

13: Ganetsky A. Ruxolitinib: a new treatment option for myelofibrosis. Pharmacotherapy. 2013 Jan;33(1):84-92. doi: 10.1002/phar.1165. Review. PubMed PMID: 23307549.

14: Vaddi K, Sarlis NJ, Gupta V. Ruxolitinib, an oral JAK1 and JAK2 inhibitor, in myelofibrosis. Expert Opin Pharmacother. 2012 Nov;13(16):2397-407. doi: 10.1517/14656566.2012.732998. Epub 2012 Oct 10. Review. PubMed PMID: 23051187.

15: Mascarenhas J, Mughal TI, Verstovsek S. Biology and clinical management of myeloproliferative neoplasms and development of the JAK inhibitor ruxolitinib. Curr Med Chem. 2012;19(26):4399-413. Review. PubMed PMID: 22830345; PubMed Central PMCID: PMC3480698.

16: Ruxolitinib (Jakafi) for myelofibrosis. Med Lett Drugs Ther. 2012 Apr 2;54(1387):27-8. Review. PubMed PMID: 22469651.

17: Ostojic A, Vrhovac R, Verstovsek S. Ruxolitinib for the treatment of myelofibrosis. Drugs Today (Barc). 2011 Nov;47(11):817-27. doi: 10.1358/dot.2011.47.11.1708829. Review. PubMed PMID: 22146225.

18: Naqvi K, Verstovsek S, Kantarjian H, Ravandi F. A potential role of ruxolitinib in leukemia. Expert Opin Investig Drugs. 2011 Aug;20(8):1159-66. doi: 10.1517/13543784.2011.589383. Epub 2011 Jun 3. Review. PubMed PMID: 21635221; PubMed Central PMCID: PMC4143907.